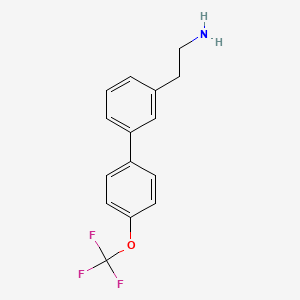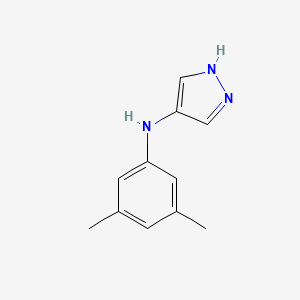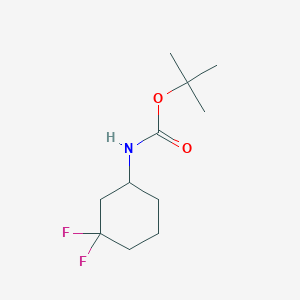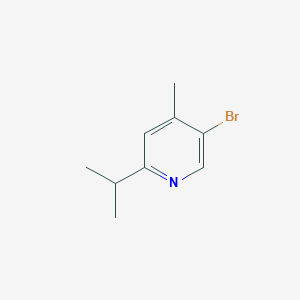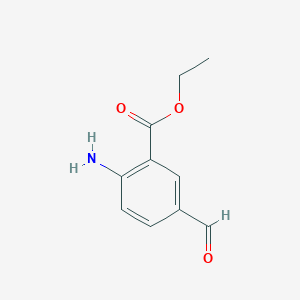![molecular formula C14H18BF3O2 B8051291 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B8051291.png)
4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. This compound is notable for its unique structure, which includes a dioxaborolane ring and a trifluoroethyl group attached to a phenyl ring. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium or copper catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: Conversion to boronic acids or alcohols
Reduction: Formation of boranes
Substitution: Suzuki-Miyaura cross-coupling reactions with halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Palladium or copper catalysts, base (e.g., potassium carbonate), and solvents like THF or DCM
Major Products
Oxidation: Boronic acids or alcohols
Reduction: Boranes
Substitution: Biaryl compounds
科学的研究の応用
4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Biology: Utilized in the synthesis of biologically active molecules
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates
Industry: Applied in the production of advanced materials and polymers
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex. This complex can undergo transmetalation with palladium or copper catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: Transfer of the boronate group to a metal catalyst
Reductive elimination: Formation of the desired product and regeneration of the catalyst
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Phenylboronic acid
- Pinacolborane
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly useful in specific synthetic applications where electronic effects play a crucial role.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-7-5-6-10(8-11)9-14(16,17)18/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTHSASWMUDOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl (6S)-7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B8051208.png)
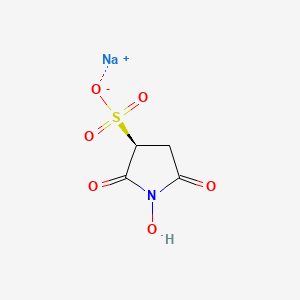
![Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8051229.png)
![tert-butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8051230.png)
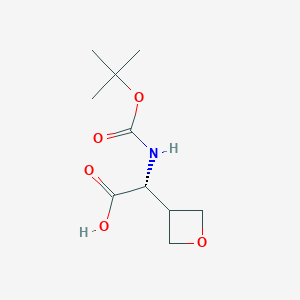
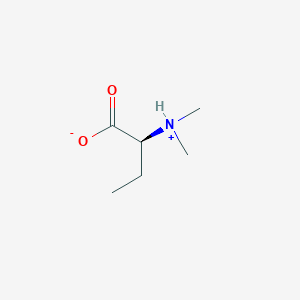
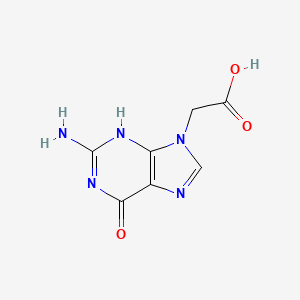
![rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B8051265.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-[(3-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B8051273.png)
